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Hydroxycopper(1+);sulfate

Cat. No.: B13831632
M. Wt: 259.19 g/mol
InChI Key: HRMHTQYEURVAQC-UHFFFAOYSA-L
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Description

Hydroxycopper(1+);sulfate is a useful research compound. Its molecular formula is Cu2H4O6S and its molecular weight is 259.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cu2H4O6S B13831632 Hydroxycopper(1+);sulfate

Properties

Molecular Formula

Cu2H4O6S

Molecular Weight

259.19 g/mol

IUPAC Name

copper(1+);sulfate;dihydrate

InChI

InChI=1S/2Cu.H2O4S.2H2O/c;;1-5(2,3)4;;/h;;(H2,1,2,3,4);2*1H2/q2*+1;;;/p-2

InChI Key

HRMHTQYEURVAQC-UHFFFAOYSA-L

Canonical SMILES

O.O.[O-]S(=O)(=O)[O-].[Cu+].[Cu+]

Origin of Product

United States

Nomenclature and Chemical Identity

Systematic Nomenclature and Associated Synonyms

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is copper(1+);sulfate (B86663);dihydrate . nih.gov This name indicates the presence of two copper ions each with a +1 charge, a sulfate ion, and two water molecules. nih.gov

An associated synonym for this compound is AKOS040767941 . nih.gov

Table 1: Nomenclature and Synonyms for Hydroxycopper(1+);sulfate

Identifier Type Identifier
Systematic IUPAC Name copper(1+);sulfate;dihydrate nih.gov
Depositor-Supplied Synonym AKOS040767941 nih.gov

Empirical and Molecular Formulae

The molecular formula for this compound is Cu₂H₄O₆S . nih.gov This formula represents the actual number of atoms of each element in a single molecule of the compound. The empirical formula, which represents the simplest whole-number ratio of atoms, would be the same in this case as the molecular formula cannot be simplified further. The molecular weight of this compound is 259.19 g/mol . nih.gov

Distinction from Related Copper Oxysulfates and Hydroxysulfates

"this compound" is a specific chemical entity that must be distinguished from other more commonly known copper sulfates. The primary distinctions lie in the oxidation state of the copper and the presence and ratio of hydroxide (B78521) and water of hydration.

Copper(II) Sulfate : The most significant difference lies in the oxidation state of the copper ion. In copper(II) sulfate, copper exists in the +2 oxidation state, leading to the chemical formula CuSO₄. quora.combyjus.com In contrast, "this compound" contains copper in the +1 oxidation state (cuprous). nih.govquora.com Anhydrous copper(II) sulfate is white, while its common pentahydrate form (CuSO₄·5H₂O) is a well-known bright blue crystalline solid. byjus.comwikipedia.org

Basic Copper Sulfates : This term refers to a class of "fixed" coppers which are generally less soluble than simple copper sulfate. msu.edumsu.edu These are often mixtures or complex salts containing copper, sulfate, and hydroxide ions. nih.gov An example is tetracopper hexahydroxide sulfate, with the formula Cu₄(OH)₆SO₄. nih.gov Unlike the defined stoichiometry of "this compound," the composition of basic copper sulfates can be more varied.

Brochantite : This is a naturally occurring mineral and a specific type of copper sulfate hydroxide. wikipedia.orgbritannica.com Its chemical formula is Cu₄SO₄(OH)₆. wikipedia.orgbritannica.com It is a distinct compound with a defined monoclinic crystal structure. wikipedia.org While it contains the same constituent ions, the ratio of copper, sulfate, and hydroxide is different from "this compound."

Langite and Posnjakite : These are other distinct copper hydroxysulfate minerals. Langite has the formula Cu₄(SO₄)(OH)₆·2(H₂O) and is dimorphous with wroewolfeite. webmineral.comwikipedia.orgrockidentifier.commuseum.wales Posnjakite has the formula Cu₄(SO₄)(OH)₆·(H₂O). webmineral.comarizona.eduarizona.edumfa.orgiucr.org Both are distinguished by their specific, stable crystalline structures and the exact ratio of their components, including the amount of water of hydration. wikipedia.orgarizona.edu

Table 2: Comparison of Chemical Formulae

Compound Name Chemical Formula Key Distinguishing Feature
This compound Cu₂H₄O₆S (or Cu₂SO₄·2H₂O) nih.gov Contains Copper(I) ions.
Copper(II) Sulfate CuSO₄ byjus.com Contains Copper(II) ions; no hydroxide.
Basic Copper Sulfate (example) Cu₄(OH)₆SO₄ nih.gov A general class; this example has a high hydroxide content.
Brochantite Cu₄SO₄(OH)₆ wikipedia.org A specific mineral with a 4:1:6 ratio of Cu:SO₄:(OH).
Langite Cu₄(SO₄)(OH)₆·2(H₂O) webmineral.comwikipedia.org A specific hydrated mineral.
Posnjakite Cu₄(SO₄)(OH)₆·(H₂O) webmineral.comarizona.edu A specific hydrated mineral, a polymorph of langite.

Synthetic Methodologies and Challenges

Controlled Synthesis Approaches for Copper(I) Sulfate (B86663) and its Hydrates

The direct synthesis of anhydrous copper(I) sulfate has been most successfully achieved through non-aqueous routes. A prevalent and effective laboratory method involves the reaction of copper(I) oxide (Cu₂O) with dimethyl sulfate ((CH₃)₂SO₄). wikipedia.orgcdnsciencepub.com In this process, the methylating agent reacts with the oxide to form copper(I) sulfate and dimethyl ether.

Reaction: Cu₂O + (CH₃)₂SO₄ → Cu₂SO₄ + (CH₃)₂O wikipedia.orgcdnsciencepub.com

This method yields a pale beige powder. cdnsciencepub.com Another reported synthesis involves the direct reaction of metallic copper with hot, concentrated sulfuric acid at elevated temperatures (200 °C). wikipedia.org

Reaction: 2Cu + 2H₂SO₄ → Cu₂SO₄ + SO₂ + 2H₂O wikipedia.org

However, the reliability of this latter method has been contested, with some studies reporting no formation of Cu₂SO₄ under these conditions. cdnsciencepub.com

A significant challenge in the synthesis of copper(I) sulfate is its inability to be crystallized from aqueous solutions. cdnsciencepub.com The cuprous ion (Cu⁺) is unstable in water and readily disproportionates into elemental copper and the more stable cupric ion (Cu²⁺). This property precludes the formation of stable hydrates of copper(I) sulfate from water-based systems.

Disproportionation Reaction in Water: Cu₂SO₄(s) --(H₂O)--> Cu(s) + CuSO₄(aq) cdnsciencepub.com

Reaction Mechanisms and Kinetic Studies in Formation Pathways

The formation of copper(I) sulfate is often proposed as a transient intermediate in various chemical reactions, although its isolation is rare. For instance, it has been suggested to form during the reduction of copper(II) sulfate by hydrogen gas at high temperatures. cdnsciencepub.com

Kinetic studies on the formation pathways are scarce due to the compound's instability. The primary focus of mechanistic understanding revolves around its decomposition. The disproportionation reaction in water is a key mechanistic pathway that defines the chemistry of copper(I) sulfate. cdnsciencepub.com This reaction highlights the thermodynamic preference for the copper(0) and copper(II) oxidation states over the copper(I) state in an aqueous environment.

Influence of Precursors and Reaction Conditions on Synthesis Outcomes

The purity of the precursors is paramount for a successful synthesis of copper(I) sulfate. When using the dimethyl sulfate method, the copper(I) oxide must be of high purity, as the presence of copper(II) oxide (CuO) as a contaminant is common in commercial-grade reagents. cdnsciencepub.com To circumvent this, freshly prepared Cu₂O is often required. cdnsciencepub.com

Reaction conditions must be strictly controlled to prevent decomposition of the product. Key factors include:

Anhydrous Environment: The synthesis must be carried out in a moisture-free environment to prevent the rapid decomposition of Cu₂SO₄. wikipedia.orgcdnsciencepub.com

Temperature: While some syntheses require elevated temperatures, the resulting copper(I) sulfate is thermally sensitive. It begins to decompose at 120 °C in air and at 200 °C under an inert atmosphere of argon. cdnsciencepub.com

Post-synthesis Handling: After synthesis, the product must be handled under an inert atmosphere. Washing with a non-aqueous solvent like ether and drying under a stream of argon are crucial steps to remove unreacted precursors and byproducts without inducing decomposition. cdnsciencepub.com The final product must be stored in a desiccator. cdnsciencepub.com

The table below summarizes the influence of various conditions on the synthesis outcomes.

ParameterConditionOutcomeCitation
Precursor Purity Use of reagent-grade Cu₂O (may contain CuO)Formation of CuSO₄ impurity in the final product. cdnsciencepub.com
Use of freshly prepared, pure Cu₂OHigher purity of Cu₂SO₄ product. cdnsciencepub.com
Reaction Atmosphere Presence of moistureRapid decomposition of Cu₂SO₄ to Cu and CuSO₄. wikipedia.orgcdnsciencepub.com
Dry, inert atmosphere (e.g., Argon)Enhanced stability of the synthesized Cu₂SO₄. cdnsciencepub.com
Temperature Heating in airDecomposition starts at 120 °C. cdnsciencepub.com
Heating in Argon or CODecomposition starts at 200 °C. cdnsciencepub.com

Strategies for Maximizing Purity and Yield in Laboratory and Industrial Scale Preparation

Maximizing the purity and yield of copper(I) sulfate is a significant challenge. Even the most effective known method, the reaction of Cu₂O with dimethyl sulfate, results in a product with about 25% copper(II) sulfate impurity. cdnsciencepub.com This suggests that the formation of CuSO₄ may be an inherent part of the reaction pathway or a result of minor decomposition during the process.

Laboratory Scale Strategies:

High-Purity Reagents: Starting with freshly prepared and verified pure copper(I) oxide is critical. cdnsciencepub.com

Strictly Anhydrous Conditions: Utilizing dried glassware and solvents, and performing the reaction under an inert gas (e.g., argon or nitrogen) can minimize decomposition due to moisture. cdnsciencepub.com

Controlled Work-up: The purification process involves washing the solid product with anhydrous ether to remove organic residues, followed by drying at a controlled temperature (e.g., 60 °C) under an inert gas stream. cdnsciencepub.com

Industrial Scale Challenges: The inherent instability of copper(I) sulfate makes its industrial-scale production and storage impractical. researchgate.net The compound is not commercially available in large quantities for this reason. Industrial processes are overwhelmingly focused on the production of the stable copper(II) sulfate, which has a vast range of applications. wikipedia.orgchemicalbook.commelscience.com Any potential industrial application requiring the Cu⁺ ion in a sulfate medium would likely involve its in situ generation, where it is formed and consumed immediately in the reaction mixture, rather than being isolated as a solid.

The table below outlines the primary challenges and strategies for purification and yield maximization.

ChallengeStrategyRationaleCitation
Inherent Instability Synthesis and handling under inert, anhydrous conditions.Prevents decomposition via reaction with water or atmospheric oxygen. wikipedia.orgresearchgate.netcdnsciencepub.com
Thermal Decomposition Maintain low temperatures during purification and storage.The compound decomposes upon heating. cdnsciencepub.com
Co-formation of CuSO₄ Use of highly pure Cu₂O precursor.Minimizes a potential source of the CuSO₄ impurity. cdnsciencepub.com
Disproportionation in Water Avoid all aqueous media during synthesis and work-up.Cu₂SO₄ is not stable in water, making aqueous recrystallization impossible. cdnsciencepub.comsciencemadness.org

Thermodynamic and Kinetic Stability Investigations

Factors Governing Intrinsic Stability of Hydroxycopper(1+);sulfate (B86663)

The intrinsic stability of hydroxycopper(1+);sulfate is fundamentally linked to the interplay of its constituent ions, namely the hydroxycopper(1+) cation [Cu(OH)]⁺ and the sulfate anion [SO₄]²⁻. The stability of related basic copper sulfates, such as brochantite (Cu₄(SO₄)(OH)₆) and antlerite (Cu₃(SO₄)(OH)₄), provides insight into the factors at play. The literature indicates that the relative stabilities of these copper hydroxyl sulfates can be contentious, with formation being dependent on specific reaction conditions. messiah.edu

The formation and stability of these compounds are governed by principles of chemical equilibrium and solubility products. For instance, the solubility product constants (Ksp) for antlerite and brochantite have been determined to be approximately 2.53 x 10⁻⁴⁸ and 1.01 x 10⁻⁶⁹, respectively, indicating their low solubility in water. messiah.edu The Gibbs free energy of formation for a related compound, Cu₅(SO₄)₂(OH)₆·4H₂O, has been estimated to be –3442 kJ/mol, underscoring the thermodynamic favorability of such structures under specific conditions. messiah.edu

Decomposition Pathways and Associated Products

The thermal decomposition of basic copper sulfates, including this compound, proceeds through a series of steps involving dehydration, dehydroxylation, and desulfurization. researchgate.net The specific pathways and products are highly dependent on the temperature and the composition of the starting material.

For a related compound, basic copper sulfate monohydrate, the decomposition process has been observed to occur in distinct stages. The initial phase, occurring between 100 and 440°C, involves the removal of water from the hydroxyl groups. researchgate.net This is followed by a desulfurization process at higher temperatures, typically between 590 and 710°C. researchgate.net The ultimate solid product of the complete thermal decomposition of basic copper sulfates is typically copper(II) oxide (CuO). researchgate.netakjournals.com

The decomposition can be represented by a general reaction pathway where the basic copper sulfate first loses water to form an intermediate copper oxysulfate, which then further decomposes to copper(II) oxide and sulfur trioxide. researchgate.netakjournals.com The sulfur trioxide may also dissociate into sulfur dioxide and oxygen at higher temperatures. mt.com

Table 1: General Decomposition Stages of Basic Copper Sulfates

Temperature Range (°C)ProcessPrimary Products
100 - 440Dehydration/DehydroxylationAnhydrous basic copper sulfate, Water vapor
590 - 710DesulfurizationCopper(II) oxide, Sulfur trioxide

Note: The exact temperatures can vary depending on the specific composition and structure of the basic copper sulfate. researchgate.net

Influence of Environmental Variables on Stability (e.g., Humidity, Temperature, Atmospheric Oxygen, pH)

Environmental factors significantly impact the stability of this compound and related basic copper sulfates.

Temperature: As discussed in the decomposition pathways, temperature is a critical factor. Elevated temperatures provide the energy required to overcome the activation barriers for dehydration, dehydroxylation, and desulfurization reactions, leading to the breakdown of the compound. researchgate.netakjournals.com The rate of degradation generally increases with increasing temperature. researchgate.net

Humidity: The presence of water vapor can influence the decomposition process. For instance, in the thermal treatment of basic copper sulfate monohydrate, decomposition in a humid atmosphere can promote sintering processes, resulting in a product with a smaller specific surface area compared to decomposition in dry air. akjournals.com The presence of moisture can also facilitate the conversion between different forms of basic copper sulfates.

Atmospheric Oxygen: While the primary decomposition pathways involve the loss of water and sulfur oxides, the presence of atmospheric oxygen can play a role in the oxidation state of the final products. However, the decomposition of basic copper(II) sulfates generally yields copper(II) oxide.

pH: The stability of basic copper sulfates is highly dependent on the pH of the surrounding environment. The formation of different copper hydroxy sulfates like brochantite and antlerite is dictated by the pH and the concentration of sulfate ions in an aqueous solution. messiah.edu For example, brochantite is the predominant product at mole ratios of Cu²⁺ to OH⁻ ranging from 2:1 to 1:2. messiah.edu At a lower or acidic pH, copper can form insoluble compounds that precipitate, limiting the formation of certain copper(I) species. mdpi.com Conversely, at very high pH values, other copper species such as copper(II) hydroxide (B78521) may be favored. mdpi.com

Redox Stability and Oxidation State Transitions of the Copper Center

The copper center in this compound is formally in the +1 oxidation state. However, copper is well-known to exist in multiple oxidation states, most commonly +1 (cuprous) and +2 (cupric). machinemfg.com The stability of the copper(I) state in this compound is a key aspect of its redox chemistry.

Copper(I) compounds are generally less stable than copper(II) compounds, particularly in aqueous solutions where they can disproportionate into copper(II) and metallic copper (Cu⁰). sciencemadness.org However, the formation of insoluble compounds or stable complexes can stabilize the copper(I) state. sciencemadness.org In the solid state, the stability of the copper(I) center in this compound is influenced by the surrounding ligands (hydroxide and sulfate ions).

Oxidation of the copper(I) center to copper(II) can occur in the presence of oxidizing agents, including atmospheric oxygen, especially under certain conditions like increased humidity or temperature. This transition would result in the formation of a copper(II)-based basic sulfate. The redox potential of the Cu²⁺/Cu⁺ couple is a fundamental parameter governing these transitions. acs.org The +2 oxidation state is the most prevalent and stable form of copper in many environments. machinemfg.com Higher oxidation states such as +3 are rare and typically require specific conditions to form. machinemfg.com

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Crystallographic Analysis (e.g., X-ray Diffraction, Single Crystal and Powder)

X-ray diffraction (XRD) is a fundamental technique for determining the crystallographic structure of copper hydroxy sulfates. Both single-crystal and powder XRD methods are employed to identify the specific phases and refine their structural parameters.

Brochantite (Cu₄SO₄(OH)₆) has been extensively studied using single-crystal X-ray diffraction, revealing its Order-Disorder (OD) character. geoscienceworld.org Its structure can be described as being composed of equivalent OD layers with Pn21m symmetry. geoscienceworld.org Two main polytypes, designated as MDO1 and MDO2, have been identified. geoscienceworld.orggeoscienceworld.org The more common MDO1 polytype, brochantite-2M₁, crystallizes in the monoclinic space group P12₁/a1. geoscienceworld.org A newly discovered MDO2 polytype, brochantite-2M₂, also has a monoclinic structure with the space group P2₁/n11. geoscienceworld.orggeoscienceworld.org The crystal structure of brochantite consists of undulating layers of copper octahedra connected by sulfate (B86663) groups. researchgate.net High-resolution synchrotron powder diffraction has also been used to study stacking disorder in brochantite. arxiv.org

Antlerite (Cu₃SO₄(OH)₄) is another copper hydroxy sulfate whose structure has been elucidated by crystallographic methods. It consists of triple chains of edge-shared copper octahedra, which are interconnected by sulfate groups. researchgate.net Synthetic antlerite has been characterized as needle-like crystals. researchgate.net

Posnjakite (Cu₄SO₄(OH)₆·H₂O) is a hydrated copper hydroxy sulfate. Its identification has been confirmed by single-crystal X-ray diffraction. rruff.info It crystallizes in the monoclinic system. rruff.info

The table below summarizes the crystallographic data for different forms of hydroxycopper(1+);sulfate.

Compound Formula Crystal System Space Group Unit Cell Parameters
Brochantite-2M₁Cu₄SO₄(OH)₆MonoclinicP12₁/a1a = 13.140(2) Å, b = 9.863(2) Å, c = 6.024(1) Å, β = 103.16(3)° geoscienceworld.org
Brochantite-2M₂Cu₄SO₄(OH)₆MonoclinicP2₁/n11a = 12.776(2) Å, b = 9.869(2) Å, c = 6.026(1) Å, α = 90.15(3)° geoscienceworld.orggeoscienceworld.org
PosnjakiteCu₄SO₄(OH)₆·H₂OMonoclinica = 10.576(1) Å, b = 6.3354(7) Å, c = 7.861(1) Å, β = 117.983(6)° rruff.info
AntleriteCu₃SO₄(OH)₄OrthorhombicPnam

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in copper hydroxy sulfates, particularly the hydroxyl (OH) and sulfate (SO₄²⁻) groups.

FTIR Spectroscopy has been used to characterize synthesized copper hydroxy sulfates. researchgate.net In a study of basic copper sulfate monohydrate, the IR spectrum confirmed the composition and showed that the water of crystallization is coordinatively bonded. akjournals.com Reflection FTIR spectroscopy has proven useful for the in-situ identification of brochantite and posnjakite in ancient manuscripts. nih.gov

Raman Spectroscopy is highly effective in distinguishing between the different copper hydroxy sulfate minerals. researchgate.net Each mineral presents a characteristic Raman spectrum. scispace.com

Brochantite shows a symmetric stretching mode (ν₁) of the sulfate group at 975 cm⁻¹. researchgate.net The antisymmetric stretching modes (ν₃) appear at 1126, 1094, and 1077 cm⁻¹. researchgate.net Two hydroxyl stretching bands are observed at 3588 and 3564 cm⁻¹. scispace.com

Antlerite exhibits the (ν₁) symmetric stretching mode at 989 cm⁻¹ and (ν₃) antisymmetric stretching modes at 1171, 1136, and 1077 cm⁻¹. researchgate.net Its hydroxyl stretching bands are found at 3580 and 3488 cm⁻¹. scispace.com

Posnjakite , being a hydrated form, shows additional bands from water vibrations. scispace.com Its Raman spectrum displays sulfate antisymmetric stretching bands at 1147, 1153, 1132, 1105, and 1078 cm⁻¹. scispace.com Hydroxyl stretching vibrations are observed at 3588 and 3564 cm⁻¹, while water OH-stretching bands appear at 3405, 3372, and 3260 cm⁻¹. scispace.com

The following table presents key Raman spectral bands for different copper hydroxy sulfate minerals.

Mineral Sulfate ν₁ (cm⁻¹) Sulfate ν₃ (cm⁻¹) Hydroxyl Stretching (cm⁻¹) Water Stretching (cm⁻¹)
Brochantite975 researchgate.net1126, 1094, 1077 researchgate.net3588, 3564 scispace.comN/A
Antlerite989 researchgate.net1171, 1136, 1077 researchgate.net3580, 3488 scispace.comN/A
Posnjakite972, 905 scispace.com1147, 1153, 1132, 1105, 1078 scispace.com3588, 3564 scispace.com3405, 3372, 3260 scispace.com

Electronic Spectroscopy (e.g., UV-Visible Absorption Spectroscopy)

UV-Visible absorption spectroscopy provides insights into the electronic structure and coordination environment of the copper ions in these compounds. The Jahn-Teller distortion, common for Cu²⁺ ions, influences the electronic spectra. arizona.edu In studies of copper(II) hydroxide (B78521) nanoparticles synthesized from copper sulfate, the UV spectrum was used to determine the band gap, which was found to be 4.5 eV. nanobe.org While detailed UV-Visible absorption spectra for specific this compound minerals were not extensively available in the provided search results, this technique is generally applied to understand the electronic transitions within the d-orbitals of the copper ions.

Microscopic Characterization of Morphology and Particulate Features (e.g., Scanning Electron Microscopy (SEM))

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the morphology and particulate features of synthesized and natural copper hydroxy sulfates.

SEM studies of sonochemically synthesized brochantite have revealed a range of morphologies, including flower-like structures, bricks, belts, and needles, depending on the reaction conditions such as pH and temperature. researchgate.net For instance, at 25°C and an initial pH of 5.5, brick-like crystals were formed, while at 80°C and an initial pH of 7.5, needle-like structures were observed. researchgate.net

Synthetic antlerite has been characterized as needle-like crystals with lengths of approximately 20–30 μm. researchgate.net In other studies, SEM images have shown well-crystallized particles with a plate-like morphology for copper(II) hydroxide nanoparticles synthesized via chemical co-precipitation. nanobe.org The morphology of precipitated products can vary, with posnjakite appearing as distinct particles. researchgate.net

Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques like TGA and DTA are crucial for understanding the thermal stability and decomposition pathways of this compound compounds. uni-siegen.decet-science.comabo.fi

For brochantite (Cu₄(OH)₆SO₄) , TGA-DTG data indicate a two-region decomposition at elevated temperatures. researchgate.net The mean activation energy for the first decomposition region was calculated to be around 91 kJ mol⁻¹, while for the second region, it was approximately 207-213 kJ mol⁻¹. researchgate.net The decomposition of brochantite above 400°C yields copper(II) oxide (CuO) as the sole product. researchgate.net

The thermal decomposition of basic copper sulfate monohydrate has also been investigated. akjournals.comresearchgate.net The process involves the removal of water from the hydroxyl groups between 100 and 440°C, followed by a desulfurization process at higher temperatures (590-710°C). researchgate.net DSC analysis shows endothermic peaks corresponding to these decomposition steps. researchgate.net The elimination of coordinatively bonded water above 250°C leads to a significant decrease in the specific surface area. akjournals.com

The thermal decomposition of copper hydroxy sulfates is known to ultimately afford dolerophanite (CuSO₄·CuO), which is a stable phase. iaea.org The combination of TGA and DTA allows for a comprehensive study of a material's thermal behavior, distinguishing between mass loss events and other thermal transitions like phase changes. abo.fi

The following table summarizes the key thermal decomposition stages for a basic copper sulfate.

Temperature Range (°C) Process Analysis Technique
100 - 440Dehydroxylation (removal of water from OH groups) researchgate.netTGA/DSC researchgate.net
590 - 710Desulfurization researchgate.netTGA/DSC researchgate.net
> 400Formation of CuO from brochantite researchgate.netXRD researchgate.net

Theoretical and Computational Chemistry Studies

Electronic Structure Theory and Bonding Analysis

The electronic structure of copper hydroxysulfates, particularly the mineral antlerite (Cu₃SO₄(OH)₄), has been a subject of detailed theoretical investigation, primarily using Density Functional Theory (DFT). aps.orgresearchgate.netcsic.es These studies are crucial for understanding the magnetic and bonding properties of the material.

DFT calculations reveal that the magnetic ground state of antlerite is highly sensitive to the precise atomic positions within the crystal lattice. aps.orgresearchgate.net This sensitivity suggests that the material is near a phase transition, indicating a high potential for tunability through external perturbations like pressure, magnetic fields, or chemical substitution. aps.orgcsic.es

Initial nonmagnetic DFT calculations using the generalized gradient approximation (GGA) incorrectly predict a metallic ground state for antlerite. aps.orgcsic.es This error arises from the underestimation of Coulomb repulsion among the copper 3d electrons. aps.orgcsic.es The electronic structure near the Fermi level is characterized by an eight-band manifold resulting from the antibonding combination of Copper (Cu) 3d and Oxygen (O) 2p states. aps.orgcsic.es To address this, an effective one-orbital model can be parameterized by projecting the GGA bands onto a Wannier basis of Cu 3d states. aps.org

Table 1: Key Findings from Electronic Structure Calculations for Antlerite (Cu₃SO₄(OH)₄)

ParameterFindingSignificanceCitations
Ground State Highly sensitive to atomic positions; on the cusp of a phase transition.Indicates potential for tunable magnetic properties. aps.orgresearchgate.netcsic.es
Calculation Method GGA-DFT initially predicts a spurious metallic state.Highlights the importance of accounting for electron correlation (Coulomb repulsion). aps.orgcsic.es
Band Structure An eight-band manifold from antibonding Cu 3d and O 2p states crosses the Fermi level.Defines the key electronic interactions responsible for the material's properties. aps.orgcsic.es
Magnetic Moments Cu2 sites are nearly fully ordered; the Cu1 moment is reduced.Suggests complex magnetic behavior arising from quantum fluctuations and frustration. aps.org

Quantum Chemical Calculations for Energetics and Reactivity Profiles

Quantum chemical calculations are instrumental in determining the energetics that govern the stability and reactivity of copper hydroxysulfates. DFT has been employed to calculate the energy differences between various possible magnetic ground states in antlerite, revealing a delicate balance between competing magnetic interactions. aps.orgresearchgate.net For instance, calculations showed a very small energy difference between a collinear and a helical magnetic state, suggesting that external factors can easily manipulate the magnetic ordering. aps.orgcsic.es

The reactivity of these compounds has also been modeled. DFT calculations were used to investigate the catalytic mechanism of brochantite (Cu₄SO₄(OH)₆) in activating persulfate for the degradation of organic pollutants. hnu.edu.cn These theoretical models help elucidate the underlying processes, such as electron transfer at the mineral's surface, which are key to its catalytic performance. hnu.edu.cn

Furthermore, quantum chemical principles are embedded in software used to simulate chemical equilibria and phase transformations. These simulations utilize databases of stability constants to predict reaction pathways. researchgate.net For example, such calculations can model the conditions under which one copper hydroxysulfate mineral transforms into another, providing energetic profiles for these geological and environmental processes. researchgate.net

Molecular Dynamics Simulations for Structural Dynamics and Phase Transitions

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of atoms and molecules within a crystal lattice, providing insights into structural dynamics, thermal motion, and phase transitions. mdpi.comnih.gov While extensive MD studies specifically on brochantite or antlerite are not widely reported in the reviewed literature, the methodology is well-established for similar mineral systems, such as clays (B1170129) and other inorganic crystals. mdpi.commdpi.com

For copper hydroxysulfates, MD simulations could be used to:

Investigate Hydroxyl Group Dynamics: Model the vibrational and rotational motions of the OH groups within the lattice and their role in hydrogen bonding.

Simulate Thermal Expansion: Predict how the unit cell parameters change with temperature, providing a theoretical counterpart to experimental diffraction studies.

Model Phase Transitions: By simulating the system under varying temperature and pressure, one could observe the atomic rearrangements that occur during a phase transition, such as the transformation from brochantite to antlerite. researchgate.net

Study Water-Mineral Interfaces: For hydrated phases like posnjakite or in aqueous environments, MD can model the structure and dynamics of water molecules at the mineral surface, which is crucial for understanding dissolution, precipitation, and surface reactivity. scispace.comrsc.org

For example, MD simulations of water at copper surfaces—a related system—show that the interaction is relatively weak and that water molecules form distinct layers with specific orientations relative to the metal atoms. rsc.org Similar simulations for copper hydroxysulfates would be invaluable for understanding their behavior in humid environments. The development of accurate interatomic potentials, which can be derived from first-principles calculations, is a critical prerequisite for performing realistic MD simulations. mdpi.com

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations, particularly DFT, are a powerful tool for predicting and interpreting the spectroscopic signatures of materials. idu.ac.id By calculating the vibrational frequencies of a crystal lattice, one can generate theoretical infrared (IR) and Raman spectra. These predicted spectra can then be compared with experimental data to aid in the assignment of spectral bands to specific atomic motions.

For copper hydroxysulfates, this approach has been used implicitly. For instance, the refined crystal structure of brochantite from X-ray diffraction data was found to be in substantial agreement with a previous model, which in turn confirmed the assignment of OH vibrational bands in its IR spectrum. geoscienceworld.org This demonstrates the synergy between high-quality structural models (obtainable from both experiment and theory) and spectroscopy.

A full first-principles prediction would involve the following steps:

Optimization of the crystal structure using DFT to find the minimum energy configuration.

Calculation of the phonon modes (lattice vibrations) at the center of the Brillouin zone (the Γ-point).

Determination of the IR and Raman activity of these modes based on symmetry selection rules.

Generation of the theoretical spectra for comparison with experimental results.

Such calculations can resolve ambiguities in experimental spectra, identify the signatures of different polymorphs (like the MDO1 and MDO2 polytypes of brochantite), and predict how spectra might change under pressure or with isotopic substitution. geoscienceworld.org

Modeling of Stability and Degradation Pathways

Computational modeling is highly effective for understanding the stability and degradation of copper hydroxysulfate minerals under various environmental conditions. The stability of different copper phases, including brochantite and antlerite, is dependent on factors like pH, temperature, and the concentration of sulfate (B86663) and copper ions in solution. researchgate.net

Thermodynamic stability can be visualized using Pourbaix (Eh-pH) diagrams, which can be constructed from calculated Gibbs free energies of formation. Studies show that brochantite is typically stable in weakly acidic to neutral conditions, while antlerite becomes more stable at lower pH (more acidic conditions). researchgate.netresearchgate.net

The degradation and transformation pathways have been simulated using software that models chemical equilibria based on thermodynamic stability constants. researchgate.net Key modeled transformations include:

Posnjakite to Brochantite: In aqueous solutions, the hydrated precursor posnjakite (Cu₄SO₄(OH)₆·H₂O) is known to transform into the more stable, anhydrous brochantite. researchgate.net

Brochantite to Antlerite: The presence of acidic pollutants, such as sulfur oxides that form sulfuric acid in atmospheric humidity, can promote the degradation of brochantite into antlerite. Simulations adding sulfuric acid to a brochantite system confirm this transformation pathway. researchgate.net

These models are crucial for predicting the long-term behavior of materials containing these minerals, such as historical artifacts or industrial waste, and for understanding the geochemical cycles of copper. researchgate.net

Reactivity and Chemical Transformation Mechanisms

Inorganic Reaction Pathways and Stoichiometry

The inorganic chemistry of hydroxycopper(1+);sulfate (B86663) in aqueous or protic media is dominated by two primary transformation pathways: disproportionation and oxidation. These reactions are often rapid and lead to the formation of more stable copper species, namely elemental copper (Cu(0)) and various copper(II) compounds.

A plausible stoichiometric representation for the disproportionation of a neutral copper(I) hydroxysulfate salt, Cu₂(OH)₂SO₄, is:

Cu₂(OH)₂SO₄(s) → Cu(s) + CuSO₄(aq) + H₂O(l)

If the species are considered solvated ions, the reaction is:

2[Cu(OH)]⁺(aq) → Cu(s) + Cu²⁺(aq) + 2OH⁻(aq)

The generated Cu²⁺ and OH⁻ would then react further, potentially precipitating copper(II) hydroxide (B78521) if the pH is sufficiently high:

Cu²⁺(aq) + 2OH⁻(aq) → Cu(OH)₂(s)

Oxidation: Copper(I) compounds are readily oxidized to copper(II) by atmospheric oxygen, especially in aqueous environments. The reaction is thermodynamically favorable. For the hydroxycopper(1+) species, the oxidation process consumes protons (or generates hydroxide ions) and results in a stable Cu(II) sulfate salt.

2[Cu(OH)]₂SO₄(s) + O₂(g) + 2H₂SO₄(aq) → 4CuSO₄(aq) + 4H₂O(l)

In this reaction, the copper(I) is oxidized to copper(II), which remains soluble as copper(II) sulfate. The hydroxide ligand is neutralized by the sulfuric acid to form water.

The table below summarizes key inorganic reaction pathways.

Reaction TypeStoichiometric EquationReactantsProductsTypical Conditions
Disproportionation2[Cu(OH)]⁺(aq) → Cu(s) + Cu²⁺(aq) + 2OH⁻(aq)Hydroxycopper(1+)Copper (metal), Copper(II) ion, HydroxideAqueous solution, absence of strong oxidants or Cu(I)-stabilizing ligands.
Oxidation4Cu⁺(aq) + O₂(g) + 4H⁺(aq) → 4Cu²⁺(aq) + 2H₂O(l)Copper(I) ion, Oxygen, AcidCopper(II) ion, WaterAerobic, protic (especially acidic) environment.
PrecipitationCu²⁺(aq) + SO₄²⁻(aq) + 6OH⁻(aq) + 3Cu²⁺(aq) → Cu₄SO₄(OH)₆(s)Copper(II) ion, Sulfate, HydroxideBrochantite (Basic copper sulfate)Aqueous, pH > 4. Often a final product of Cu(I) oxidation/disproportionation.

Mechanisms of Heterogeneous and Homogeneous Reactions Involving Hydroxycopper(1+);sulfate

The mechanisms by which this compound reacts depend critically on its physical state (dissolved or solid) and the nature of the other reactants.

Homogeneous Reaction Mechanisms: When this compound is present as dissolved ions ([Cu(OH)]⁺ and SO₄²⁻) in a solution, its reactions proceed through homogeneous mechanisms.

Disproportionation Mechanism: The disproportionation of aqueous Cu(I) is typically a second-order process with respect to the Cu(I) concentration. The mechanism is believed to involve the formation of a transient dimeric intermediate, [Cu₂]²⁺, which facilitates the two-electron transfer.

2[Cu(OH)]⁺(aq) ⇌ [Cu₂(OH)₂]²⁺(aq) (Fast equilibrium)

[Cu₂(OH)₂]²⁺(aq) → Cu(s) + Cu(OH)₂(s) (Rate-determining step) The sulfate ion acts primarily as a spectator counter-ion in this mechanism, though it can influence the activity and solvation sphere of the copper ions.

Homogeneous Oxidation: The oxidation by O₂ in solution is a complex multi-step process. It can be initiated by the formation of a copper-dioxygen adduct. The mechanism often involves superoxide (B77818) (O₂⁻) and peroxide (O₂²⁻) intermediates.

Cu⁺ + O₂ ⇌ [CuO₂]⁺

[CuO₂]⁺ + Cu⁺ → [Cu-O-O-Cu]²⁺

[Cu-O-O-Cu]²⁺ + 2H⁺ → 2Cu²⁺ + H₂O₂

H₂O₂ + 2Cu⁺ + 2H⁺ → 2Cu²⁺ + 2H₂O (Fenton-like reaction)

Heterogeneous Reaction Mechanisms: If this compound exists as a solid phase, its reactions are heterogeneous, occurring at the solid-liquid or solid-gas interface.

Heterogeneous Oxidation: The oxidation of a solid like Cu₂(OH)₂SO₄ by gaseous oxygen involves several steps:

Adsorption: O₂(g) adsorbs onto the surface of the solid crystal.

Electron Transfer: An electron is transferred from a surface Cu(I) center to the adsorbed O₂, forming a superoxide species (O₂⁻) and a Cu(II) center.

Lattice Reorganization: This initial charge transfer destabilizes the crystal lattice. The process continues as more Cu(I) ions are oxidized, leading to a phase transformation from the Cu(I) hydroxysulfate structure to a Cu(II) product, such as copper(II) oxide (CuO) or a basic copper(II) sulfate like brochantite (Cu₄SO₄(OH)₆). The rate is often limited by the diffusion of oxygen to the surface or the diffusion of ions within the solid lattice.

The table below contrasts the mechanistic features of these reaction types.

FeatureHomogeneous Mechanism (e.g., Disproportionation)Heterogeneous Mechanism (e.g., Oxidation of Solid)
Reaction PhaseSingle phase (liquid)Multiple phases (solid-liquid or solid-gas)
Rate-Limiting StepOften electron transfer between solvated ions or decomposition of a dimeric intermediate.Often mass transport (diffusion of reactants to the surface) or surface reaction kinetics (adsorption, surface electron transfer).
Key IntermediatesSolvated dimeric species (e.g., [Cu₂]²⁺), copper-dioxygen adducts.Surface-adsorbed species (e.g., O₂(ads)), surface radicals, localized lattice defects.
Influencing FactorsConcentration, solvent properties, pH, ionic strength.Surface area, particle size, crystal structure, partial pressure of gas, stirring rate.

Potential as an Intermediate in Multi-step Chemical Processes

Due to its inherent instability, this compound is rarely an end-product but is a plausible transient intermediate in several significant industrial and environmental processes.

Hydrometallurgy of Copper Ores: In the hydrometallurgical extraction of copper from sulfide (B99878) ores like chalcopyrite (CuFeS₂) or chalcocite (Cu₂S), leaching is often performed in a sulfuric acid medium. Under controlled redox potential and pH, the dissolution of these ores can proceed via a Cu(I) intermediate.

Process: Chalcocite (Cu₂S) is leached in a sulfate solution.

Step 1 (Formation): The initial oxidation step can produce Cu(I) ions.

Cu₂S(s) + 2Fe³⁺(aq) → Cu²⁺(aq) + 2Fe²⁺(aq) + CuS(s)

Under specific conditions, a soluble Cu(I) species is formed: Cu₂S(s) → CuS(s) + Cu⁺(aq) + e⁻

Intermediate Stage: This transient Cu⁺ can exist as a sulfate complex ([CuSO₄]⁻) or, depending on the pH, as a hydroxy species like [Cu(OH)]⁺. It represents the "this compound" system.

Step 2 (Consumption): This Cu(I) intermediate is rapidly oxidized to the more stable Cu(II) by an oxidant, typically Fe³⁺ or dissolved oxygen, before it can disproportionate.

Cu⁺(aq) + Fe³⁺(aq) → Cu²⁺(aq) + Fe²⁺(aq) The final Cu²⁺ in the form of copper(II) sulfate is then sent for solvent extraction and electrowinning.

Atmospheric Corrosion of Copper: The formation of green patina on copper surfaces exposed to the atmosphere is a complex electrochemical process. A Cu(I) hydroxysulfate can be a key, short-lived intermediate.

Step 1: Initial oxidation of copper metal by oxygen forms a passivating layer of copper(I) oxide.

2Cu(s) + ½O₂(g) → Cu₂O(s)

Step 2 (Intermediate Formation): In the presence of atmospheric moisture and sulfur dioxide (a precursor to sulfuric acid in acid rain), the Cu₂O layer can react to form a transient Cu(I) species.

Cu₂O(s) + H₂SO₄(aq) → [Cu(OH)]₂SO₄(s) (hypothetical intermediate) or 2Cu⁺(aq) + SO₄²⁻(aq) + H₂O(l)

Step 3 (Consumption): This unstable Cu(I) species is quickly oxidized and hydrated to form stable, crystalline basic copper(II) sulfates, which constitute the final patina.

e.g., 4Cu⁺ + O₂ + 6H₂O + SO₄²⁻ → Cu₄SO₄(OH)₆(s) (Brochantite) + 2H⁺

ProcessFormation of IntermediateRole of IntermediateConsumption of Intermediate
Copper HydrometallurgyLeaching of Cu₂S or CuFeS₂ ores in sulfate media.A transient, soluble copper species facilitating metal extraction from the solid ore matrix.Rapid oxidation by Fe³⁺ or O₂ to form stable aqueous Cu²⁺ (as CuSO₄).
Atmospheric CorrosionReaction of the initial Cu₂O layer with acidic, sulfate-containing moisture.A short-lived precursor in the phase transformation from Cu₂O to stable Cu(II) patina minerals.Oxidation and hydration to form crystalline basic copper(II) sulfates like brochantite.

Catalytic Considerations in Organic Transformations (e.g., mechanistic insights if a Cu(I) species acts as an active site or intermediate)

Copper(I) is a versatile and widely used catalyst in organic synthesis. While highly specialized ligands are typically employed to stabilize the Cu(I) state and tune its reactivity, a simple system like "this compound" can provide fundamental insights into the role of the copper center and its counter-ions. In this context, it would serve as a precursor to the catalytically active species.

Mechanistic Role of the Cu(I) Center: The catalytic activity of Cu(I) stems from its ability to cycle between different oxidation states, typically Cu(I)/Cu(II) or Cu(I)/Cu(III).

Example: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" Chemistry):

Catalyst Activation: A Cu(II) precursor is often reduced in situ, or a Cu(I) source is used directly. A species like this compound would act as a Cu(I) source.

Active Species Formation: The Cu(I) ion reacts with the terminal alkyne to form a copper(I) acetylide. The hydroxide ligand [OH]⁻ from the "[Cu(OH)]⁺" moiety could function as a Brønsted base to facilitate this deprotonation step, forming water.

R-C≡C-H + [Cu(OH)]⁺ → R-C≡C-Cu + H₂O

Cycloaddition: The copper acetylide then coordinates with the azide. A proposed mechanism involves a dinuclear copper intermediate that activates both substrates, leading to the formation of the triazole ring.

Product Release and Catalyst Regeneration: The triazole product is released, regenerating the Cu(I) catalyst for the next cycle.

Influence of Hydroxide and Sulfate Ligands: The hydroxide and sulfate ions are generally considered weakly coordinating or "non-innocent" ligands in the context of sophisticated organic catalysis. Their presence can have several effects:

Basicity: The hydroxide ligand can act as an internal base, as described for the CuAAC reaction. This can be beneficial in reactions requiring deprotonation but detrimental if it promotes unwanted side reactions.

Ligand Competition: Sulfate and hydroxide can compete with the organic substrates or more effective ancillary ligands for coordination sites on the copper center. This can inhibit catalytic activity by blocking the formation of the required active species.

Solubility: The nature of the counter-ion (sulfate) affects the solubility of the copper catalyst in different organic solvents, which is a critical parameter for reaction efficiency.

The table below outlines the potential roles of the components of this compound in a catalytic context.

Catalytic ReactionProposed Active SpeciesCatalytic CyclePotential Role of [Cu(OH)]⁺;SO₄²⁻ System
CuAAC ("Click" Chemistry)Copper(I) acetylideCu(I) → Cu(I) acetylide → Cycloaddition → Cu(I)Cu(I): Core of the catalyst. OH⁻: Acts as an internal base for alkyne deprotonation. SO₄²⁻: Counter-ion affecting solubility.
Ullmann Condensation (C-N, C-O coupling)L-Cu(I)-X (L=ligand, X=substrate)Cu(I) → Oxidative Addition → Cu(III) → Reductive Elimination → Cu(I)Cu(I): Precursor to the active catalyst. OH⁻/SO₄²⁻: Likely displaced by stronger, designed ligands (e.g., phenanthroline) and substrates. May inhibit catalysis if not displaced.
Atom Transfer Radical Polymerization (ATRP)LₙCu(I)XLₙCu(I)X + R-X' ⇌ LₙCu(II)X(X') + R•Cu(I): The activator in the redox equilibrium. OH⁻/SO₄²⁻: Weak ligands, likely to be replaced by more effective ligands (e.g., bipyridines) required to tune the redox potential of the Cu(I)/Cu(II) couple.

Analytical Methodologies for Detection and Trace Analysis

Chromatographic Separation Techniques for Copper Species (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating different chemical forms of copper (speciation) in a liquid sample before quantification. While direct analysis of the solid hydroxycopper(1+);sulfate (B86663) is not performed, HPLC is used to analyze aqueous samples where its constituent ions, primarily cupric ions (Cu²⁺), have dissolved or may exist in complexed forms.

The primary principle involves passing a pressurized liquid sample (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). Different copper species interact differently with the stationary phase, causing them to separate and elute from the column at different times.

Key approaches for copper speciation using HPLC include:

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is one of the most common methods. An ion-pairing reagent is added to the mobile phase, which forms a neutral complex with the charged copper ions. This neutral complex can then be separated on a non-polar (e.g., C18) stationary phase. The separated species are often detected by a post-column reaction that forms a colored complex, which is then measured using a UV-Vis detector, or by coupling the HPLC system to a more sensitive elemental detector like an atomic spectrometer .

Ion Chromatography (IC): This technique uses ion-exchange resins as the stationary phase to separate ions based on their charge. It is highly effective for separating free Cu²⁺ from other cations and from anionic copper complexes in a sample. Conductivity detection or post-column derivatization is typically used for quantification.

The table below summarizes common HPLC configurations for copper analysis.

TechniqueStationary Phase TypeCommon Mobile Phase ComponentsDetection MethodPrimary Application
Ion-Pair RP-HPLCReversed-Phase (e.g., C18, C8)Aqueous buffer, Methanol/Acetonitrile, Ion-Pairing Reagent (e.g., Heptanesulfonate)UV-Vis (with post-column derivatization), ICP-MSSeparation of free Cu²⁺ from metallo-organic complexes.
Ion Chromatography (Cation Exchange)Sulfonated or Carboxylated ResinAcidic Eluent (e.g., Dilute Nitric Acid, Tartaric Acid)Conductivity, UV-Vis (with post-column derivatization)Quantification of free Cu²⁺ and other metal cations.
Size-Exclusion Chromatography (SEC)Porous Polymer or Silica GelAqueous BufferICP-MS, UV-VisSeparation of copper bound to large molecules (e.g., proteins, humic acids) based on size.

Atomic Spectroscopic Detection Methods (e.g., Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES))

Atomic spectroscopy techniques are the gold standard for determining the total elemental concentration of copper in a sample, regardless of its original chemical form in the solid state (e.g., hydroxycopper(1+);sulfate). These methods require the sample to be digested, typically using strong acids like nitric acid, to break down the sample matrix and convert all copper into a simple ionic form (Cu²⁺) in an aqueous solution.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a widely used atomic spectroscopy technique. Its operational principle involves the following steps:

Nebulization: The liquid sample is converted into a fine aerosol.

Atomization & Excitation: The aerosol is introduced into a high-temperature (6,000–10,000 K) argon plasma. The intense heat desolvates, vaporizes, and atomizes the sample. The high energy of the plasma then excites the electrons of the copper atoms to higher energy levels.

Emission & Detection: As the excited electrons relax back to their ground state, they emit photons of light at characteristic wavelengths. The intensity of the light emitted at copper-specific wavelengths is directly proportional to the concentration of copper in the original sample .

ICP-OES is valued for its high sensitivity, robustness against matrix effects, and wide linear dynamic range. Research findings consistently demonstrate its suitability for trace metal analysis in environmental and agricultural samples .

The table below details key performance characteristics for copper analysis using ICP-OES.

ParameterTypical Value / WavelengthDescription
Prominent Emission Wavelength324.754 nmThe most sensitive and commonly used wavelength for copper analysis, offering minimal spectral interference.
Secondary Emission Wavelength327.396 nmUsed for confirmation or when the primary line suffers from spectral overlap from other elements in the matrix.
Instrument Detection Limit (IDL)0.1 - 1.0 µg/L (ppb)The lowest concentration that can be reliably distinguished from a blank signal by the instrument.
Linear Dynamic Range> 4-5 orders of magnitudeThe concentration range over which the instrument response is directly proportional to the analyte concentration.
Typical Precision (RSD)< 2%Relative Standard Deviation, indicating high repeatability of measurements.

Electrochemical Sensing and Quantification Approaches

Electrochemical methods offer a highly sensitive, cost-effective, and often portable alternative for the quantification of electrochemically active copper species, primarily Cu²⁺. These techniques measure the electrical response (current or potential) resulting from a redox reaction involving the analyte.

Anodic Stripping Voltammetry (ASV) is a particularly powerful electrochemical technique for trace and ultra-trace analysis of copper. The method consists of two steps:

Deposition (Preconcentration): A negative potential is applied to a working electrode (e.g., a hanging mercury drop or a bismuth film electrode) for a set period. This reduces Cu²⁺ ions from the solution and plates them as metallic copper (Cu⁰) onto the electrode surface, thereby concentrating the analyte. Cu²⁺(aq) + 2e⁻ → Cu⁰(s)

Stripping: The potential is then swept in the positive direction. The deposited copper is oxidized (stripped) back into the solution, generating an anodic current. Cu⁰(s) → Cu²⁺(aq) + 2e⁻ The peak current measured during the stripping step is proportional to the concentration of copper in the sample.

The choice of electrode is critical. While mercury electrodes offer excellent performance, non-toxic alternatives like bismuth film and carbon-based electrodes (e.g., glassy carbon, graphene-modified) are increasingly preferred for their environmental and safety benefits.

TechniqueWorking PrincipleCommon Electrode MaterialTypical Limit of Detection (LOD)
Anodic Stripping Voltammetry (ASV)Reductive preconcentration followed by oxidative stripping.Bismuth Film Electrode (BiFE), Mercury Film Electrode (MFE), Glassy Carbon Electrode (GCE)0.01 - 1 µg/L (ppb)
Ion-Selective Electrode (ISE)Potentiometric measurement of ion activity based on a selective membrane.Solid-state membrane containing copper sulfide (B99878)/silver sulfide (CuS/Ag₂S).~10 µg/L (ppb)
AmperometryMeasurement of current at a fixed potential where the analyte undergoes oxidation or reduction.Modified Carbon Electrodes (e.g., with chelating agents or nanoparticles).0.1 - 5 µg/L (ppb)

Method Development and Validation for Trace Analysis in Complex Sample Matrices

Developing a robust and reliable analytical method for quantifying copper from sources like this compound in complex matrices (e.g., soil, water, plant tissue, or formulated products) is a critical, multi-step process. The goal is to ensure the results are accurate, precise, and reproducible. The process involves method development followed by rigorous validation.

Method Development:

Sample Preparation: This is often the most crucial step. For total copper analysis using techniques like ICP-OES, a complete digestion is required to destroy the organic matter and dissolve all minerals. This is typically achieved using concentrated acids (e.g., nitric acid, hydrochloric acid, hydrogen peroxide) and heat (e.g., hot plate or microwave digestion system). The choice of digestion procedure is tailored to the specific matrix to prevent analyte loss and ensure complete recovery.

Instrumental Parameter Optimization: For any chosen technique (HPLC, ICP-OES, ASV), instrumental parameters must be optimized. For ICP-OES, this includes plasma power, gas flow rates, and nebulizer settings. For HPLC, it involves selecting the appropriate column, mobile phase composition, and flow rate to achieve optimal separation .

Mitigation of Interferences: Matrix effects, where other components in the sample enhance or suppress the analyte signal, must be addressed. This can be done by using matrix-matched calibration standards, the method of standard additions, or by using an internal standard.

Method Validation: Once developed, the method is validated according to established guidelines (e.g., IUPAC, ICH) to prove its fitness for purpose. Key validation parameters are outlined in the table below.

Validation ParameterDefinitionTypical Acceptance Criteria
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) > 0.995
Accuracy The closeness of the test results to the true value. Often assessed via spike/recovery studies or analysis of Certified Reference Materials (CRMs).Recovery of 80-120% for trace levels.
Precision (Repeatability) The precision under the same operating conditions over a short interval. Assessed by multiple analyses of the same sample.Relative Standard Deviation (RSD) < 5-10% depending on concentration.
Precision (Reproducibility) The precision between different laboratories, analysts, or equipment.RSD < 15-20% depending on concentration.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1.
Selectivity / Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interference from matrix components or other analytes at the detection wavelength/potential.

Environmental Behavior and Broader Contextual Relevance Excluding Prohibited Aspects

Geochemical Interactions and Environmental Fate Modeling of Copper-Sulfate Species

The environmental fate of copper-sulfate species is fundamentally linked to the concept of speciation—the distribution of copper among its various chemical forms. numberanalytics.com This speciation determines the mobility, reactivity, and bioavailability of the metal in natural systems. numberanalytics.comnumberanalytics.com In aqueous environments, copper(II) sulfate (B86663) dissociates, but the free cupric ion (Cu²⁺) rarely persists in high concentrations. orst.eduwikipedia.org Instead, it undergoes extensive complexation with both inorganic and organic ligands. numberanalytics.commdpi.com

Geochemical modeling is a critical tool for predicting the behavior of copper in the environment. Models like the Windermere Humic Aqueous Model (WHAM) are used to estimate copper speciation in soil pore waters, taking into account variables that influence its solubility and form. acs.org The Biotic Ligand Model (BLM) is another approach used to predict the interaction of copper species with aquatic organisms, highlighting the complexity of its biogeochemical cycling. otago.ac.nz

Key factors influencing copper's geochemical interactions include:

pH and Redox Potential : These are master variables controlling speciation. numberanalytics.com In acidic environments, the more mobile and reactive free copper ion (Cu²⁺) is more prevalent. numberanalytics.com As pH increases towards neutral or alkaline conditions, copper tends to form precipitates with hydroxides and carbonates, reducing its mobility. numberanalytics.com

Organic Matter : Copper exhibits a very high affinity for soil organic matter (SOM) and dissolved organic matter (DOM). mdpi.comlpelc.org It forms strong complexes with humic and fulvic acids, which significantly reduces the concentration of free Cu²⁺. numberanalytics.commdpi.com This binding to organic particles is a primary reason for copper's accumulation in the upper horizons of soil. orst.eduorst.edu

Mineral Surfaces : Copper ions adsorb onto the surfaces of clay minerals and iron and manganese (hydr)oxides. mdpi.com This adsorption is another key mechanism that immobilizes copper in soils and sediments. orst.edulpelc.org

Studies on copper's fate show that upon application to land or water, it is rapidly partitioned. In aquatic systems, a significant portion of applied copper quickly binds to sediments. orst.eduresearchgate.net In one study, 90% of copper was bound to sediments within minutes of application to a pond. orst.edu Similarly, in soil systems, the majority of applied copper remains in the top few centimeters of the soil profile due to strong binding. orst.eduird.fr

Role in Specific Advanced Material Synthesis (e.g., as a precursor for novel materials or nanoparticles)

Copper sulfate is a widely utilized and cost-effective precursor for the synthesis of a variety of copper-based advanced materials, particularly nanomaterials. rsc.orgacs.org These materials possess unique physical and chemical properties that make them valuable in fields like catalysis and electronics. rsc.org The synthesis processes typically involve the chemical reduction of copper ions from a salt like copper sulfate into their elemental or oxide forms. acs.orgnih.gov

Copper-Based Nanoparticle (Cu-NM) Synthesis: Copper sulfate serves as the copper source for producing various nanostructures, including:

Copper Nanoparticles (CuNPs) : These can be synthesized via the reduction of copper salts. nih.gov

Copper Oxide Nanoparticles (CuO NPs) : The susceptibility of copper to oxidation allows for the controlled formation of stable oxide nanoparticles. acs.org

Copper-Based Nanocomposites : Copper nanoparticles can be grown on supporting materials like silica, alumina, or carbon nanotubes to create functional composites with enhanced stability and activity. nih.gov

"Green synthesis" has emerged as an eco-friendly alternative to traditional chemical methods, using plant extracts as reducing and capping agents. frontiersin.org For instance, extracts from plants like Citrus reticulata and Magnolia kobus have been successfully used with copper sulfate pentahydrate (CuSO₄·5H₂O) to produce CuNPs. mdpi.com The characteristics of the resulting nanoparticles are highly dependent on reaction conditions, as shown in the table below.

Table 1: Influence of Synthesis Conditions on Copper Nanoparticle (Cu-NM) Characteristics Using Plant Extracts
Plant ExtractCopper PrecursorTemperature (°C)Effect on Synthesis/Particle SizeReference
Citrus reticulata peelCuSO₄·5H₂O25Slow reaction (72 hours) mdpi.com
Citrus reticulata peelCuSO₄·5H₂O50Fast reaction (105 minutes) mdpi.com
Magnolia kobus leafNot specified25~110 nm particle size mdpi.com
Magnolia kobus leafNot specified95~37 nm particle size mdpi.com

Beyond nanoparticles, the reaction of copper sulfate with sodium hydroxide (B78521) is a standard method to precipitate copper(II) hydroxide. jamgroupco.com This product is not only used in agriculture but also serves as a crucial intermediate in the preparation of Schweizer's reagent, a chemical complex capable of dissolving cellulose (B213188) for the production of rayon fibers. jamgroupco.com

Considerations in Aqueous and Soil Systems (excluding direct toxicological properties)

The behavior of copper-sulfate species in aqueous and soil environments is critical for understanding their environmental impact. Copper is an essential micronutrient for plants, and copper sulfate is sometimes used as a soil additive to correct deficiencies, particularly in sandy or leached soils. rockchemicalsinc.comgreenwaybiotech.comindomtlink.com

In Aqueous Systems: Copper sulfate is highly soluble in water, dissociating to release Cu²⁺ and SO₄²⁻ ions. orst.eduusda.gov The chemical speciation of this dissolved copper is then controlled by the water's chemistry. numberanalytics.comotago.ac.nz In most natural waters, the concentration of free Cu²⁺ is kept extremely low due to complexation with dissolved organic matter (DOM). otago.ac.nzfrontiersin.org Studies have found that over 99% of dissolved copper can be bound to organic ligands, forming stable complexes. frontiersin.org The presence and concentration of DOM is therefore a dominant factor in controlling copper's behavior in aquatic environments. publish.csiro.au Research using dielectric spectroscopy on aqueous copper(II) sulfate solutions has shown that even in simple solutions, the ions exist in a dynamic equilibrium between different types of ion pairs (contact, solvent-shared, and double-solvent-separated), with the formation of contact ion pairs increasing with temperature. nih.gov

In Soil Systems: When copper sulfate is applied to soil, the copper ions are not highly mobile. orst.eduusda.gov They tend to accumulate in the top layer of the soil because they bind very strongly to soil organic matter and clay particles. lpelc.orgorst.edu This strong adsorption means that copper generally persists in the soil where it is applied. orst.edu The mobility of copper can, however, increase in certain conditions, such as in highly acidic and sandy soils with low organic content. orst.edulpelc.org The application of copper sulfate itself can contribute to a slight lowering of soil pH. echemi.com

The interaction of copper with soil components is summarized in the table below.

Table 2: Factors Influencing Copper Behavior in Soil Systems
Soil PropertyInfluence on Copper BehaviorReference
Organic MatterStrongly binds (complexes) copper, reducing mobility and free ion concentration. lpelc.orgresearchgate.net lpelc.orgresearchgate.net
Clay ContentAdsorbs copper ions, reducing mobility. lpelc.org lpelc.org
pHLower pH increases the proportion of mobile free Cu²⁺ ions. Higher pH (>7.0) promotes precipitation as hydroxides. numberanalytics.comorst.edulpelc.org numberanalytics.comorst.edulpelc.org
Soil TextureMobility is greater in sandy soils compared to soils with higher clay and silt content. orst.edu orst.edu

Long-term application of copper-based materials can lead to significant accumulation in soils, a factor that requires careful management in agricultural contexts. usda.govjofnm.com

Interactions with Other Chemical Species in Complex Environmental Systems

Interaction with Organic Ligands: The interaction with dissolved organic matter (DOM) is paramount. cefas.co.uk DOM, which includes substances like humic and fulvic acids, contains functional groups that act as powerful complexing agents for copper, drastically reducing the activity of the free Cu²⁺ ion. numberanalytics.commdpi.com The origin of the organic matter can be important; for example, terrestrially-derived (allochthonous) NOM has been shown to be more effective at reducing copper accumulation in fish gills than microbially-derived (autochthonous) NOM, indicating a difference in binding quality. acs.orgnih.gov Studies in estuaries have identified thiols and humic substances as the dominant ligands controlling copper speciation. frontiersin.org

Interaction with Inorganic Ligands and Precipitates: In the absence of sufficient organic matter, or under specific pH conditions, copper interacts with inorganic ligands. These include hydroxide (OH⁻), carbonate (CO₃²⁻), and chloride (Cl⁻) ions. numberanalytics.commdpi.com In aqueous solutions with a pH above 7, soluble Cu²⁺ will react with water to form copper(II) hydroxide or associate with iron oxides. lpelc.org A common laboratory reaction is the double displacement between copper sulfate and sodium hydroxide, which yields a precipitate of copper(II) hydroxide and soluble sodium sulfate. jamgroupco.com

Interaction with Other Elements and Compounds: Copper's environmental chemistry is also influenced by the presence of other elements.

Aqueous copper sulfate solutions are known to be corrosive to metals like iron. inchem.org

In soil, the presence of other cations can affect copper's mobility. Calcium ions can decrease the leaching of copper, while sodium ions can increase it. orst.edu

In industrial settings or during combustion, copper species can act as catalysts. For example, copper chlorides play a role in surface-catalyzed chlorination reactions, such as the reaction of acetylene (B1199291) to form chlorinated hydrocarbons. acs.org

When used in fertilizers, copper sulfate can engage in chemical interactions with other components, such as calcium dihydrophosphate. tandfonline.com

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